molecular formula C22H21ClN6O B2816645 1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946272-81-7

1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2816645
CAS No.: 946272-81-7
M. Wt: 420.9
InChI Key: REWHRFDFDYTSRX-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a ligand in receptor studies and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution reactions:

    Piperazine coupling: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with 4-(2-methoxyphenyl)piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the aromatic rings or the piperazine moiety.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic rings using appropriate reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce nitro or sulfonyl groups.

Scientific Research Applications

1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with various neurotransmitter receptors.

    Biological Studies: Used as a ligand in receptor binding studies to understand the interaction with G-protein coupled receptors (GPCRs).

    Pharmacology: Investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.

    Chemical Biology: Utilized in the design of molecular probes for studying cellular processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact pathways depend on the specific receptor subtype it interacts with, which can include serotonin, dopamine, or adrenergic receptors.

Comparison with Similar Compounds

  • 1-(2-chlorophenyl)-4-(4-(2-hydroxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(2-chlorophenyl)-4-(4-(2-ethoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Comparison: Compared to its analogs, 1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This methoxy group can also affect the compound’s binding affinity and selectivity towards different receptors, making it a valuable compound for specific therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O/c1-30-20-9-5-4-8-19(20)27-10-12-28(13-11-27)21-16-14-26-29(22(16)25-15-24-21)18-7-3-2-6-17(18)23/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWHRFDFDYTSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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